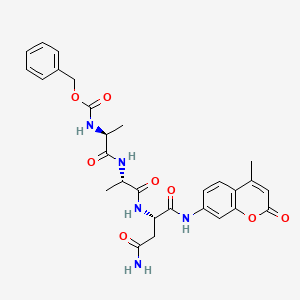

Z-Ala-ala-asn-amc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Ala-Ala-Asn-AMC: (également connu sous le nom de Cbthis compound) est un substrat peptidique synthétique utilisé principalement en recherche biochimique. Il s'agit d'un substrat pour l'enzyme legumaine, une cystéine protéase qui clive les liaisons peptidiques après les résidus d'asparagine. Ce composé est souvent utilisé dans des études portant sur l'activité des protéases et la cinétique enzymatique .

Applications De Recherche Scientifique

Chemistry: Z-Ala-Ala-Asn-AMC is used as a substrate in enzyme kinetics studies to measure the activity of legumain and other proteases. It helps in understanding the catalytic mechanisms and substrate specificity of these enzymes .

Biology: In biological research, this compound is used to study the role of legumain in various cellular processes, including protein degradation and antigen presentation. It is also used to investigate the regulation of legumain activity in different tissues .

Medicine: this compound is employed in medical research to explore the involvement of legumain in diseases such as cancer, osteoporosis, and neurodegenerative disorders. It serves as a tool for developing legumain-targeted therapies and diagnostic assays .

Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential inhibitors of legumain. These inhibitors can be developed into therapeutic agents for treating diseases associated with dysregulated legumain activity .

Mécanisme D'action

Target of Action

Z-Ala-Ala-Asn-AMC, also known as Cbthis compound, primarily targets the enzyme legumain . Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease that was first discovered in the leguminous seeds of the moth bean . It is involved in multiple cellular events, including protein degradation and antigen presentation . When dysregulated, this protease contributes to the progression of several diseases, with cancer being the well-studied example .

Mode of Action

this compound acts as a substrate for legumain. Legumain recognizes the specific amino acid sequence (Ala-Ala-Asn) and cleaves the peptide bond between the second and third amino acids. The cleavage releases the AMC fluorophore, which can be measured using a fluorescence reader.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the activity of legumain. Overexpressed legumain in 293 HEK-Leg cells potently cleaves CBthis compound . This suggests that this compound could be used to study the role of legumain in various biological processes.

Result of Action

The result of this compound’s action is the cleavage of the peptide bond between the second and third amino acids in its sequence, releasing the AMC fluorophore. This can be used as a measure of legumain activity in cells.

Action Environment

The action of this compound is influenced by the presence and activity of legumain. Legumain is a pH-dependent protease that displays the highest activity in acidic endolysosomal compartments . Legumain also displays nuclear, cytosolic, and extracellular activity when stabilized by other proteins or intramolecular complexes .

Analyse Biochimique

Biochemical Properties

Z-Ala-ala-asn-amc is a legumain substrate. Overexpressed legumain in 293 HEK-Leg cells potently cleaved this compound . It is based on the P3-P2-P1 sequence Ala-Ala-Asn . The synthetic substrate this compound is effectively cleaved by S. mansoni legumain and human legumain, with Kms of 90 and 80 μM respectively .

Cellular Effects

Legumain, which interacts with this compound, may be a physiological local regulator of human osteoclast (OCL) activity that can negatively modulate OCL . This protease is involved in multiple cellular events, including protein degradation and antigen presentation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme legumain. Legumain hydrolyzes the peptide bond after Asn and, to a lesser extent, after Asp residues . The high specificity of legumain for the this compound substrate allowed researchers to test its enzymatic activity in extracts of various tissues from rats, pigs, and rabbits .

Temporal Effects in Laboratory Settings

It is known that the maximal activity of pig legumain, which interacts with this compound, occurs at pH 5.8, and the enzyme is irreversibly denatured at a pH greater than 7.0 .

Metabolic Pathways

It is known that legumain, which interacts with this compound, is a lysosomal protease .

Subcellular Localization

It is known that legumain, which interacts with this compound, displays the highest activity in acidic endolysosomal compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de Z-Ala-Ala-Asn-AMC implique l'assemblage progressif de la chaîne peptidique en utilisant des techniques de synthèse peptidique en phase solide (SPPS) standard. Le processus comprend généralement les étapes suivantes :

Réactions de couplage: Les acides aminés sont couplés séquentiellement à un support solide de résine en utilisant des réactifs de couplage tels que le HBTU ou le DIC.

Déprotection: Après chaque étape de couplage, les groupes protecteurs sur les acides aminés sont éliminés en utilisant du TFA.

Clivage de la résine: Le peptide complet est clivé de la résine en utilisant un mélange de clivage contenant du TFA, de l'eau et des capteurs.

Purification: Le peptide brut est purifié en utilisant la CLHP pour obtenir le produit souhaité avec une grande pureté

Méthodes de production industrielle: La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs de peptides automatisés et des systèmes de purification à grande échelle sont utilisés pour produire le composé en quantités importantes. Le processus est optimisé pour l'efficacité et la rentabilité tout en maintenant des normes de pureté élevées .

Analyse Des Réactions Chimiques

Types de réactions: Z-Ala-Ala-Asn-AMC subit principalement des réactions de clivage enzymatique. La réaction clé est l'hydrolyse de la liaison peptidique par la legumaine, ce qui entraîne la libération de la molécule fluorescente 7-amino-4-méthylcoumarine (AMC).

Réactifs et conditions courants :

Enzyme: Legumaine

Tampon: En général, un tampon avec un pH d'environ 5,8 est utilisé pour maintenir une activité enzymatique optimale.

Température: Les réactions sont généralement réalisées à 37 °C pour imiter les conditions physiologiques

Principaux produits: Le principal produit formé par le clivage enzymatique de this compound est la 7-amino-4-méthylcoumarine (AMC), qui est fluorescente et peut être facilement détectée en utilisant la spectroscopie de fluorescence .

Applications scientifiques de la recherche

Chimie: this compound est utilisé comme substrat dans des études de cinétique enzymatique pour mesurer l'activité de la legumaine et d'autres protéases. Il contribue à comprendre les mécanismes catalytiques et la spécificité des substrats de ces enzymes .

Biologie: En recherche biologique, this compound est utilisé pour étudier le rôle de la legumaine dans divers processus cellulaires, notamment la dégradation des protéines et la présentation des antigènes. Il est également utilisé pour étudier la régulation de l'activité de la legumaine dans différents tissus .

Médecine: this compound est utilisé en recherche médicale pour explorer l'implication de la legumaine dans des maladies telles que le cancer, l'ostéoporose et les troubles neurodégénératifs. Il sert d'outil pour développer des thérapies ciblées sur la legumaine et des tests diagnostiques .

Industrie: Dans l'industrie pharmaceutique, this compound est utilisé dans des tests de criblage à haut débit pour identifier des inhibiteurs potentiels de la legumaine. Ces inhibiteurs peuvent être développés en agents thérapeutiques pour traiter les maladies associées à une activité legumaine dysrégulée .

Mécanisme d'action

This compound exerce ses effets par le biais d'un clivage enzymatique par la legumaine. La legumaine reconnaît spécifiquement et clive la liaison peptidique après le résidu d'asparagine du substrat. Ce clivage libère la molécule fluorescente AMC, qui peut être détectée et quantifiée. L'activité de la legumaine est régulée par divers facteurs, notamment le pH, la concentration en substrat et la présence d'inhibiteurs .

Comparaison Avec Des Composés Similaires

Composés similaires :

Z-Ala-Ala-Asn-AMC (Cbthis compound): Un substrat similaire avec la même séquence peptidique mais des groupes protecteurs différents.

This compound (Boc-Ala-Ala-Asn-AMC): Une autre variante avec des groupes protecteurs différents.

Unicité: this compound est unique en raison de sa haute spécificité pour la legumaine et de sa capacité à libérer un produit fluorescent lors du clivage. Cela en fait un substrat idéal pour étudier l'activité de la legumaine et pour une utilisation dans des tests de criblage à haut débit .

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJTXYIHBUISHX-FIKGOQFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)